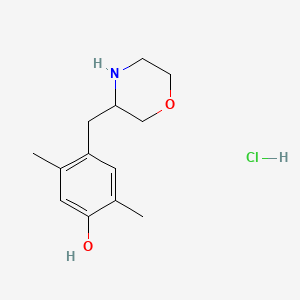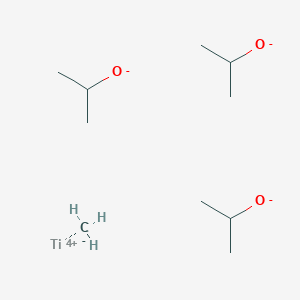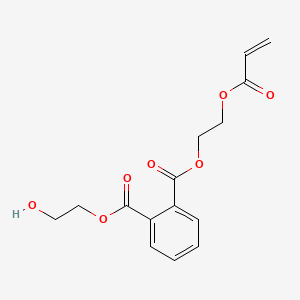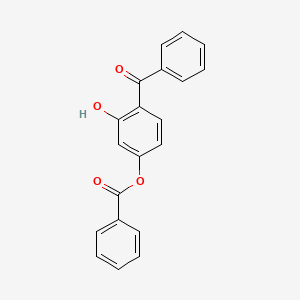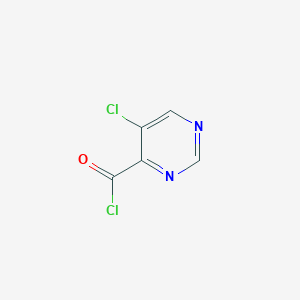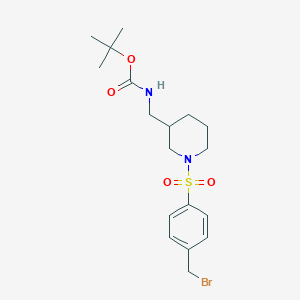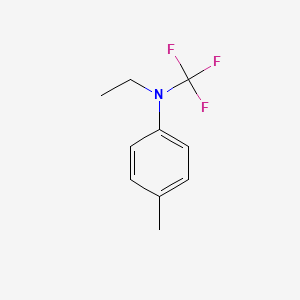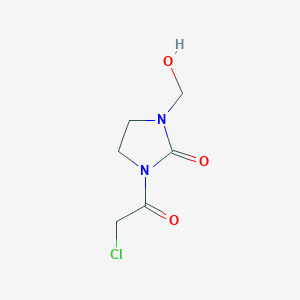
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the imidazolidinone family This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to the imidazolidinone ring
Métodos De Preparación
The synthesis of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, while reduction can lead to the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives such as:
1-(Hydroxymethyl)imidazolidin-2-one: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological properties.
1-(2-Chloroacetyl)imidazolidin-2-one: Similar structure but without the hydroxymethyl group, leading to variations in its applications and effects.
Hydroxyethyl imidazolidinone: Contains a hydroxyethyl group instead of a hydroxymethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the chloroacetyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89641-61-2 |
|---|---|
Fórmula molecular |
C6H9ClN2O3 |
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H9ClN2O3/c7-3-5(11)9-2-1-8(4-10)6(9)12/h10H,1-4H2 |
Clave InChI |
CBAHHPWHIVELRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1CO)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



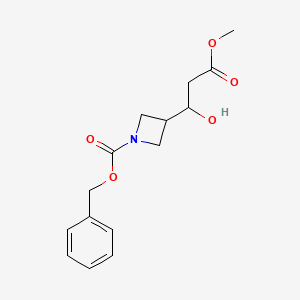

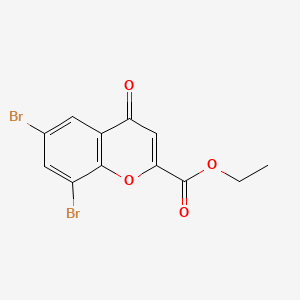
![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
